molecular formula C12H19NO4 B2885096 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid CAS No. 2378489-89-3

2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid

Cat. No.: B2885096
CAS No.: 2378489-89-3
M. Wt: 241.287
InChI Key: WZSILGJSQMMXGP-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid is a complex organic compound with the molecular formula C12H19NO4 This compound features a cyclopentene ring substituted with a tert-butoxycarbonylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the tert-Butoxycarbonylamino Group: This step involves the protection of an amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,4S)-4-Amino-cyclopent-2-en-1-yl]acetic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    2-[(1S,4S)-4-Hydroxy-cyclopent-2-en-1-yl]acetic acid: Contains a hydroxyl group instead of the tert-butoxycarbonylamino group, altering its reactivity and solubility.

Uniqueness

The presence of the tert-butoxycarbonylamino group in 2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid provides steric hindrance and protection, which can be selectively removed under mild conditions. This makes it a versatile intermediate in synthetic chemistry, allowing for the controlled introduction of functional groups.

Properties

IUPAC Name

2-[(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSILGJSQMMXGP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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